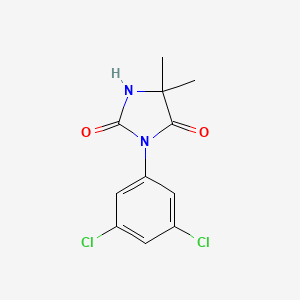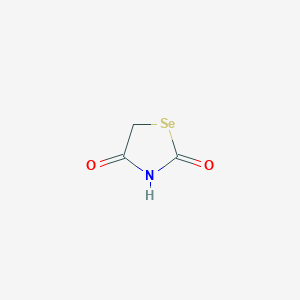
2,4-Selenazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Selenazolidinedione is an organic compound that belongs to the class of selenazolidinediones. It is a heterocyclic compound containing selenium, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound has garnered interest due to its antimicrobial activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-selenazolidinedione typically involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. One common method involves the cyclization of selenourea derivatives with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the selenazolidinedione ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-Selenazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding selenol or selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted selenazolidinedione derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for synthesizing more complex selenium-containing molecules.
Biology: It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of semiconductors and other electronic materials.
作用機序
The mechanism of action of 2,4-selenazolidinedione involves its interaction with cellular components, leading to various biological effects. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell death. In anticancer research, it induces apoptosis by activating specific signaling pathways and generating reactive oxygen species (ROS) that damage cellular components.
類似化合物との比較
2,4-Selenazolidinedione can be compared with other similar compounds, such as thiazolidinediones and oxazolidinediones. While thiazolidinediones are known for their antidiabetic properties, this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Similar compounds include:
Thiazolidinedione: Known for its role in diabetes treatment.
Oxazolidinedione: Used as anticonvulsants and in other therapeutic applications.
特性
CAS番号 |
39683-51-7 |
|---|---|
分子式 |
C3H3NO2Se |
分子量 |
164.03 g/mol |
IUPAC名 |
1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2Se/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) |
InChIキー |
FOIUNOZNGBEQOJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=O)[Se]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


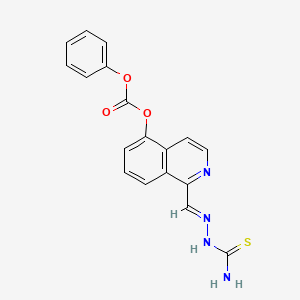



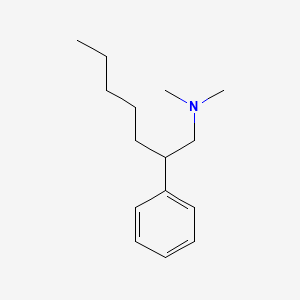
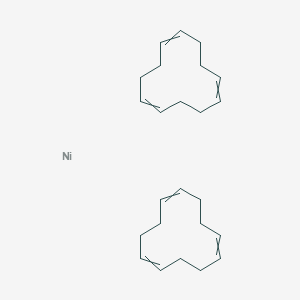
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)

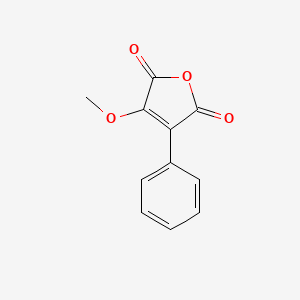

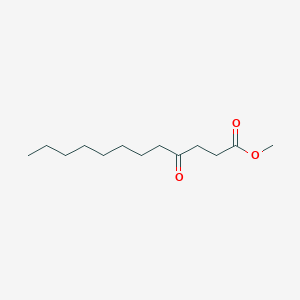
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
